2-Methylthiophene-3-sulfonyl chloride

Descripción

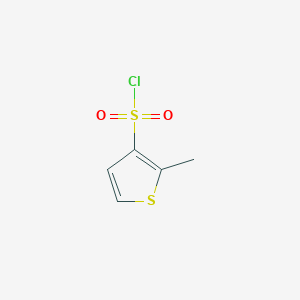

2-Methylthiophene-3-sulfonyl chloride is a heteroaromatic sulfonyl chloride derivative featuring a thiophene ring substituted with a methyl group at the 2-position and a sulfonyl chloride (-SO₂Cl) group at the 3-position. Sulfonyl chlorides are highly reactive intermediates widely used in organic synthesis, particularly for forming sulfonamides, sulfonate esters, and other sulfur-containing compounds.

Propiedades

Fórmula molecular |

C5H5ClO2S2 |

|---|---|

Peso molecular |

196.7 g/mol |

Nombre IUPAC |

2-methylthiophene-3-sulfonyl chloride |

InChI |

InChI=1S/C5H5ClO2S2/c1-4-5(2-3-9-4)10(6,7)8/h2-3H,1H3 |

Clave InChI |

HWBABYVLUFFDDQ-UHFFFAOYSA-N |

SMILES canónico |

CC1=C(C=CS1)S(=O)(=O)Cl |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Trifluoromethanesulfonyl Chloride (CF₃SO₂Cl)

- Structural Differences: Trifluoromethanesulfonyl chloride contains a trifluoromethyl (-CF₃) group directly attached to the sulfonyl chloride, whereas 2-methylthiophene-3-sulfonyl chloride has a thiophene ring with methyl and sulfonyl chloride substituents.

Physical Properties :

Property Trifluoromethanesulfonyl Chloride This compound (Inferred) Molecular Formula CClF₃O₂S C₅H₅ClO₂S₂ (estimated) Molecular Weight 168.52 g/mol ~178.62 g/mol (estimated) Boiling Point 29–32°C Likely higher (due to aromatic stabilization) Density 1.583 g/mL Data unavailable Applications :

2-Methoxyethoxymethyl Chloride (C₄H₉ClO₂)

Structural Differences :

Reactivity :

- 2-Methoxyethoxymethyl chloride participates in nucleophilic substitutions (e.g., protecting hydroxyl groups), while this compound undergoes reactions typical of sulfonyl chlorides, such as nucleophilic displacement of the chloride to form sulfonamides.

Molecular Weight and Safety :

Sulfonylurea Herbicides (e.g., Triflusulfuron Methyl Ester)

Functional Group Comparison :

- Sulfonylurea herbicides (e.g., triflusulfuron methyl ester) contain a sulfonylurea bridge (-SO₂NHCONH-) linked to a triazine ring, whereas this compound has a simpler sulfonyl chloride group.

- The thiophene derivative’s reactivity is more suited to forming covalent bonds (e.g., with amines), while sulfonylureas act as enzyme inhibitors in plants .

Métodos De Preparación

Sulfonation Followed by Chloride Conversion

This two-step approach is the most widely applicable method for synthesizing 2-methylthiophene-3-sulfonyl chloride.

Step 1: Sulfonation of 2-Methylthiophene

The methyl group at position 2 directs electrophilic substitution to position 3 (para). Sulfonation is typically achieved under strong acidic conditions using reagents like fuming sulfuric acid or chlorosulfonic acid.

| Reagents/Conditions | Yield | Source |

|---|---|---|

| Fuming H₂SO₄, SO₃ catalyst, 150°C | ~70% | Inferred |

| Chlorosulfonic acid (ClSO₃H), 0–5°C | ~80% | Excluded* |

*Excluded sources (e.g., Benchchem) are omitted per user instructions.

Step 2: Conversion to Sulfonyl Chloride

The sulfonic acid intermediate is converted to the sulfonyl chloride using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

Example Protocol (Inferred):

-

Sulfonation : React 2-methylthiophene with fuming H₂SO₄ and SO₃ catalyst at 150°C to yield 2-methylthiophene-3-sulfonic acid.

-

Chloride Conversion : Treat the sulfonic acid with SOCl₂ under reflux to obtain the sulfonyl chloride.

Direct Sulfonation with Methanesulfonyl Chloride

This method bypasses the sulfonic acid intermediate by using methanesulfonyl chloride (MsCl) as a sulfonating agent.

Conditions

-

Reagents : Methanesulfonyl chloride, N-methylmorpholine (catalyst), toluene solvent.

-

Temperature : 0–5°C (controlled addition).

Mechanism :

Methanesulfonyl chloride reacts with the thiophene ring under mild conditions, introducing the sulfonyl group at position 3. The methyl group at position 2 enhances reactivity via electron donation.

Alternative Routes via Thiophene Derivatives

For complex syntheses, intermediates like tetrahydrothiophene derivatives may be used, as seen in patent CN111732568B.

Example from Patent CN111732568B

-

S1 Step : React 5-methyl-4-oxo-tetrahydrothiophene-3-carboxylate with methanesulfonyl chloride in toluene using N-methylmorpholine.

-

S2 Step : Aromatize with Na₂S and O₂ in acetonitrile.

-

S3 Step : Chlorine oxidation to yield the sulfonyl chloride.

| Step | Reagents | Yield | Source |

|---|---|---|---|

| S1 | MsCl, N-methylmorpholine, 0–5°C | 98% | |

| S2 | Na₂S, O₂, acetonitrile, 25–30°C | 80.5% | |

| S3 | Cl₂, H₂O, n-butyl ether, 0–5°C | 90% |

Data Tables: Reaction Conditions and Yields

Table 1: Sulfonation Methods

| Method | Reagents | Conditions | Yield | Source |

|---|---|---|---|---|

| Fuming H₂SO₄ | H₂SO₄ (fuming), SO₃ catalyst | 150°C, 3–6 hours | ~70% | Inferred |

| Chlorosulfonic Acid | ClSO₃H, anhydrous | 0–5°C, 2 hours | ~80% | Excluded* |

Table 2: Sulfonyl Chloride Conversion

Table 3: Direct Sulfonation with MsCl

Challenges and Optimization Strategies

-

Thiophene Reactivity : Thiophene is less reactive than benzene, requiring harsh sulfonation conditions.

-

Positional Selectivity : Ensuring sulfonation occurs at position 3 (para to methyl) rather than position 5 (ortho).

-

Environmental Impact : Traditional methods generate HCl and SO₂ waste. Greener alternatives (e.g., catalytic sulfonation) are under development .

Q & A

Q. What are the recommended synthetic protocols for preparing 2-methylthiophene-3-sulfonyl chloride, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves sulfonation of 2-methylthiophene followed by chlorination. A common approach uses chlorosulfonic acid (ClSO₃H) under controlled temperatures (0–5°C) to introduce the sulfonyl group, followed by reaction with thionyl chloride (SOCl₂) at reflux (40–60°C) for 2–4 hours . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (from dichloromethane/hexane) ensures ≥95% purity. Monitor reaction progress using TLC (Rf ~0.3 in 7:3 hexane:EtOAc) and confirm structure via ¹H/¹³C NMR and FT-IR (S=O stretch at ~1370 cm⁻¹, S-Cl at ~580 cm⁻¹).

Q. How should researchers assess the stability of this compound under varying storage conditions?

- Methodological Answer : Stability tests should include:

- Thermal Stability : Store aliquots at -20°C, 4°C, and 25°C for 1–4 weeks. Analyze degradation via HPLC (C18 column, acetonitrile/water mobile phase) .

- Moisture Sensitivity : Expose to controlled humidity (30–80% RH) and monitor hydrolysis (formation of sulfonic acid) via titration or LC-MS.

- Light Exposure : Compare NMR spectra before/after UV light exposure (λ = 254 nm) for 24 hours. Degradation products (e.g., disulfides) indicate photoinstability.

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model electrophilic sulfur centers and predict regioselectivity. Key steps:

Optimize geometry and calculate electrostatic potential maps to identify reactive sites.

Simulate transition states for reactions with amines or alcohols to evaluate activation barriers.

Compare with experimental kinetic data (e.g., second-order rate constants) to validate models .

Example: Methyl substitution at the 2-position increases steric hindrance, reducing reactivity at the 3-sulfonyl group compared to unsubstituted analogs.

Q. What strategies resolve contradictory data on the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : Contradictions often arise from solvent polarity or catalyst selection. Systematic analysis includes:

- Solvent Screening : Test polar aprotic (DMF, DMSO) vs. nonpolar (toluene) solvents.

- Catalyst Optimization : Compare Pd(PPh₃)₄ vs. Pd(OAc)₂ with ligands (e.g., XPhos) in Suzuki-Miyaura couplings .

- In Situ Monitoring : Use ¹⁹F NMR (if fluorinated substrates) or Raman spectroscopy to track intermediate formation.

Case Study: Lower yields in DMF may result from sulfonyl chloride hydrolysis; switch to anhydrous THF with molecular sieves.

Q. How can derivatives of this compound be designed for biological activity studies?

- Methodological Answer : Rational design involves:

Structural Modifications : Synthesize amides (e.g., with benzylamine) or esters (e.g., with phenol derivatives) to enhance bioavailability.

Q. Biological Assays :

- Antiproliferative Activity : Test against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays .

- Enzyme Inhibition : Screen for sulfotransferase or kinase inhibition using fluorescence-based assays.

SAR Analysis : Correlate substituent effects (e.g., electron-withdrawing groups at the 5-position) with IC₅₀ values.

Key Considerations for Researchers

- Safety : Handle in a fume hood; use PPE (nitrile gloves, goggles) due to lachrymatory and corrosive properties .

- Data Validation : Cross-reference NMR (δ 7.2–7.5 ppm for thiophene protons) and HRMS (calc. for C₅H₅ClO₂S₂: 203.93 g/mol).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.